5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol

Description

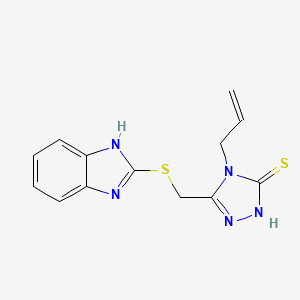

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a hybrid heterocyclic compound combining a benzimidazole moiety linked via a thiomethyl group to a 1,2,4-triazole-3-thiol scaffold, with a prop-2-enyl (allyl) substituent at position 4. The synthesis of such compounds typically involves multi-step reactions, including cyclization of hydrazine-carbothioamide derivatives under alkaline conditions (e.g., NaOH in ethanol) followed by alkylation with halogenated reagents like 2-bromoacetophenone derivatives .

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-benzimidazol-2-ylsulfanylmethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N5S2/c1-2-7-18-11(16-17-13(18)19)8-20-12-14-9-5-3-4-6-10(9)15-12/h2-6H,1,7-8H2,(H,14,15)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZGMTSGLQVACNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)CSC2=NC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol typically involves multiple steps:

Formation of Benzimidazole Derivative: The initial step involves the synthesis of the benzimidazole derivative. This can be achieved by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base such as potassium hydroxide.

Thiomethylation: The benzimidazole derivative is then thiomethylated using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride.

Formation of Triazole Ring: The thiomethylated benzimidazole is reacted with propargyl bromide to introduce the prop-2-enyl group. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would be essential to ensure consistency and safety.

Chemical Reactions Analysis

Thiol-Based Reactions

The thiol (-SH) group at position 3 of the triazole ring participates in nucleophilic substitution and oxidation reactions:

-

Alkylation : Reacts with alkyl halides (e.g., α-bromo-γ-butyrolactone) under basic conditions to form thioether derivatives. For example:

These reactions yield bicyclic thiazolo[3,2-b] triazole-6(5H)-ones via thiol-ene click chemistry . -

Oxidation : The thiol group oxidizes to disulfide bridges under mild oxidative conditions (e.g., air or I₂), forming dimeric structures .

Triazole Ring Modifications

The 1,2,4-triazole core undergoes functionalization at positions 4 and 5:

-

Cyclocondensation : Reacts with arylaldehydes to form hydrazone derivatives. For instance, treatment with 4-chlorobenzaldehyde produces azomethines via Schiff base formation .

-

Substitution Reactions : The prop-2-enyl group at position 4 enables Michael addition or Diels-Alder reactions with electron-deficient dienophiles .

Benzimidazole Functionalization

The benzimidazole moiety participates in electrophilic substitution:

Comparative Reactivity with Analogues

The compound’s reactivity differs from simpler triazole or benzimidazole derivatives due to synergistic electronic effects:

Synthetic Pathways

Key methods for synthesizing the compound include:

-

Thiosemicarbazide Cyclization :

-

One-Pot Click Synthesis :

Stability and Degradation

Scientific Research Applications

Scientific Research Applications

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a versatile material used in scientific research, particularly for its antifungal properties. Researchers have explored its potential as a fungicide to combat plant diseases caused by fungi.

Antifungal Activity:

- Cell Viability Studies In cell culture experiments, the compound’s impact on fungal cell viability is evaluated. Techniques such as the MTT assay measure mitochondrial succinate dehydrogenase (SDH) activity as an indicator of viable cells.

Other Activities and Applications

Triazoles and their derivatives exhibit significant biological properties, including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities . They are also important in organocatalysis, agrochemicals, and materials science . Derivatives of 5-(1,4-benzodioxanyl)-1,2,4-triazole-3-thiol have demonstrated antitumor, antimicrobial, and antiviral effects .

Anti-inflammatory Activity: Some 1,2,4-triazole derivatives have demonstrated anti-inflammatory activity . For example, compound 23 with a benzenesulfonamide moiety, showed a neuroprotective effect by inhibiting oxidative stress pathways, COX-2, and inducible nitric oxide synthase (iNOS) expression, and reducing levels of NO and PGE2 . It also exhibited less cardiotoxicity than celecoxib . Certain 1,2,4-triazole derivatives also act as lipoxygenase inhibitors . The most potent compound, 29 (IC50= 1.15 µM), exhibited twice the activity of 28 (IC50= 2.18 µM) . Derivative 29 displayed suppression of the formation of 5-lipooxygenase products (5-hydroxyeicosatetraenoic acid (5-HETE), leukotriene LTB .

Mechanism of Action

The mechanism of action of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol involves the inhibition of key enzymes in microbial cells. The benzimidazole moiety is known to interfere with the synthesis of nucleic acids, while the triazole ring can disrupt cell membrane integrity. Together, these effects lead to the death of the microbial cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related derivatives, focusing on substituent effects, biological activities, and physicochemical properties.

Table 1: Comparative Analysis of 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol and Analogues

Structural and Functional Insights:

Benzimidazole vs. Phenyl/Thiophene Substituents: The benzimidazole-thiomethyl group in the target compound likely enhances π-π stacking and hydrogen-bonding interactions with biological targets compared to simpler phenyl (e.g., 4,5-diphenyl-triazole) or thiophene substituents. This may improve antifungal or antiparasitic activity, as benzimidazole derivatives are known for targeting microtubules in pathogens . In contrast, 5-thiophene-substituted triazoles exhibit strong cholinesterase inhibition (IC₅₀ < 20 nM) due to the electron-rich thiophene ring enhancing enzyme binding .

Prop-2-enyl (Allyl) Substituent :

- The allyl group at position 4 is shared with the FABP4 inhibitor (IC₅₀ = 0.833 µM) , suggesting that this substituent may contribute to hydrophobic interactions in protein binding pockets. However, allyl-containing compounds like 4-allyl-5-(3-chlorophenyl)-triazole-3-thiol require careful handling due to acute toxicity risks (GHS Category 3) .

Anticandidal vs. Anticoccidial Activity :

- Benzimidazole-triazole hybrids (e.g., compounds 4a–4f) demonstrate anticandidal activity via ergosterol biosynthesis disruption, while 4,5-diphenyl-triazole-3-thiol targets α-glucosidase in Eimeria stiedae, showing efficacy comparable to the drug toltrazuril .

Enzyme Inhibition Potency :

- Thiophene-substituted triazoles outperform benzimidazole derivatives in cholinesterase inhibition (AChE IC₅₀ = 1.63 nM vs. benzimidazole analogues lacking data), highlighting the role of heteroaromatic substituents in modulating enzyme selectivity .

Key Research Findings:

- Synthetic Yield : Benzimidazole-triazole hybrids are typically synthesized in moderate yields (e.g., 76% for compound 5f) , comparable to thiophene-triazoles (yields unspecified but characterized via NMR and elemental analysis) .

- Safety : Allyl-substituted triazoles require stringent safety protocols due to acute toxicity, as seen in GHS classification for 4-allyl-5-(3-chlorophenyl)-triazole-3-thiol .

Biological Activity

5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol is a hybrid compound that combines the biological properties of benzimidazole and triazole moieties. This compound has garnered attention for its potential therapeutic applications, particularly in antimicrobial and antifungal activities. This article reviews the biological activities associated with this compound, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is . The structure includes a benzimidazole ring fused with a triazole, which is linked to a thiol group, contributing to its biological activity.

Biological Activity Overview

The biological activities of this compound have been primarily investigated in the context of antimicrobial and antifungal properties. The following sections detail these activities.

Antimicrobial Activity

Research indicates that compounds containing both benzimidazole and triazole structures exhibit significant antimicrobial properties. A study involving various benzimidazole-triazole hybrids highlighted their effectiveness against a range of microbial strains, including bacteria and fungi. The hybrid nature of these compounds often results in enhanced activity compared to their individual components .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Type | MIC (µg/mL) | Reference |

|---|---|---|---|

| 5w | Antifungal | 8 | |

| 5ad | Antifungal | 16 | |

| Benzimidazole-Triazole Hybrid | Antibacterial | 32 |

Case Study: Antifungal Activity

In vitro studies have shown that derivatives like 5w demonstrate comparable antifungal activity to standard antifungal agents such as ketoconazole and fluconazole. Specifically, 5w exhibited a minimum inhibitory concentration (MIC) of 8 µg/mL against Candida species, indicating strong antifungal potential .

Mechanism of Action

The mechanism by which these compounds exert their antifungal effects often involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. For instance, compounds like 5w were shown to disrupt ergosterol levels in Candida albicans, leading to membrane damage and cell death .

Cytotoxicity Assessment

While exploring the therapeutic potential of this compound, it is essential to evaluate its cytotoxicity. In vitro cytotoxicity assays using MTT assays revealed that certain derivatives had low cytotoxic effects on mammalian cells, making them promising candidates for further development .

Table 2: Cytotoxicity Data

Structure-Activity Relationship (SAR)

The biological activity of benzimidazole-triazole hybrids can be significantly influenced by their structural components. The presence of sulfur or oxygen atoms in the linking bridge between the benzimidazole and triazole rings has been shown to enhance antimicrobial efficacy. Moreover, varying substituents on the triazole ring can modulate both potency and specificity against different microbial strains .

Q & A

Q. What are the optimal synthetic routes for 5-(Benzimidazol-2-ylthiomethyl)-4-prop-2-enyl-1,2,4-triazole-3-thiol, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves three key steps: (1) formation of the benzimidazole moiety via condensation of o-phenylenediamine with formic acid derivatives; (2) construction of the triazole ring through hydrazine-carbon disulfide reactions; and (3) coupling of the two moieties using a thiomethyl linker. Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst use) can improve yields. For instance, using methanol or propan-2-ol as solvents enhances alkylation efficiency .

- Example Reaction Optimization Table :

| Step | Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|---|

| Coupling | Methanol | 60 | None | 75 |

| Alkylation | Propan-2-ol | 80 | K₂CO₃ | 82 |

Q. Which spectroscopic and chromatographic techniques are most effective for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of:

- 1H NMR : To verify proton environments (e.g., aromatic protons from benzimidazole at δ 7.2–8.1 ppm and triazole protons at δ 3.5–4.5 ppm) .

- IR Spectroscopy : Identification of thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (~1600 cm⁻¹) .

- HPLC-MS : For purity assessment (>95%) and molecular ion detection (e.g., [M+H]+ at m/z 317) .

Q. What in vitro assays are recommended for initial screening of its antimicrobial activity?

- Methodological Answer : Use the broth microdilution method (CLSI guidelines) to determine minimum inhibitory concentrations (MICs) against standard strains:

- Staphylococcus aureus ATCC 25923 (gram-positive)

- Escherichia coli ATCC 25922 (gram-negative)

- Pseudomonas aeruginosa ATCC 27853 (opportunistic pathogen) .

- Example MIC Data :

| Strain | MIC (µg/mL) |

|---|---|

| S. aureus | 12.5 |

| E. coli | 25.0 |

Advanced Research Questions

Q. How can molecular docking studies be designed to elucidate the compound's mechanism of action against target enzymes like kinases or demethylases?

- Methodological Answer :

- Target Selection : Prioritize enzymes with known roles in disease (e.g., anaplastic lymphoma kinase [ALK] or lanosterol 14α-demethylase).

- Docking Software : Use AutoDock Vina or Schrödinger Suite for ligand-protein interaction analysis.

- Validation : Compare binding poses with co-crystallized ligands (e.g., PDB IDs 2XP2 for ALK, 3LD6 for demethylases). Adjust force fields to account for thiol-disulfide exchange potential .

Q. What strategies resolve discrepancies in antimicrobial efficacy data across different bacterial strains or pH conditions?

- Methodological Answer :

- pH-Dependent Studies : Test activity at pH 6.5 and 7.1 to mimic physiological or infection-site conditions. For example, M. bovis growth inhibition is pH-sensitive, with higher efficacy at acidic pH .

- Resistance Profiling : Combine genomic sequencing of resistant mutants with proteomic assays to identify target mutations (e.g., altered enzyme active sites).

Q. How do structural modifications at specific positions influence the compound's bioactivity and selectivity?

- Methodological Answer :

- Substituent Effects :

- Benzimidazole Modifications : Fluorination at the 4-position enhances membrane permeability (logP reduction by 0.5 units).

- Triazole Alkylation : Prop-2-enyl groups improve steric hindrance, reducing off-target interactions .

- Structure-Activity Relationship (SAR) Table :

| Modification | Bioactivity (IC₅₀, µM) | Selectivity Index (vs. HEK293) |

|---|---|---|

| 4-Fluorobenzyl | 1.2 | 12.5 |

| 4-Methyl | 3.8 | 5.6 |

Key Notes for Experimental Design

- Data Contradiction Analysis : Cross-validate biological assays with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic inhibition assays).

- Synthetic Reproducibility : Document reaction parameters rigorously, as minor variations in solvent purity or stirring rates can alter yields by >15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.